MRLB-223
Description
Overview of Histone Deacetylases (HDACs) as Epigenetic Regulators and Therapeutic Targets
Histone deacetylases (HDACs) are a family of enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. nih.govwikipedia.orgbmglabtech.commdpi.comfrontiersin.orgepigenie.commdpi.comnih.govresearchgate.net This deacetylation process influences chromatin structure, generally leading to a more condensed state that can repress gene transcription. nih.govwikipedia.orgbmglabtech.commdpi.comfrontiersin.orgmdpi.com Beyond histones, HDACs modify a wide array of non-histone proteins, affecting their function, stability, or localization, and thereby regulating diverse cellular processes including cell cycle control, differentiation, and apoptosis. wikipedia.orgbmglabtech.commdpi.comnih.govnih.gov
Dysregulated HDAC activity or expression is frequently observed in various diseases, particularly cancer, neurodegenerative disorders, and inflammatory conditions. bmglabtech.commdpi.commdpi.comnih.gov In cancer, HDACs can contribute to tumorigenesis by altering the expression of oncogenes and tumor suppressor genes or by regulating oncogenic signaling pathways. mdpi.comnih.gov The critical roles of HDACs in these pathological processes have established them as promising therapeutic targets for the development of small-molecule inhibitors. bmglabtech.commdpi.commdpi.com
Significance of HDAC Inhibitors (HDACi) in Molecular Biology and Disease Research
Histone deacetylase inhibitors (HDACi) are compounds designed to block the enzymatic activity of HDACs. wikipedia.orgmdpi.com By inhibiting deacetylation, HDACis promote the hyperacetylation of histone and non-histone proteins, leading to changes in chromatin structure and altered gene expression profiles. wikipedia.orgnih.govresearchgate.net This modulation of the epigenome can influence a wide range of cellular behaviors. wikipedia.orgscbt.com
In molecular biology, HDACis are valuable tools for dissecting epigenetic mechanisms and their impact on gene regulation and cellular function. scbt.com They are used to study the complex interplay between DNA, histones, and other chromatin-associated proteins. scbt.com
In disease research, particularly in oncology, HDACis have shown significant therapeutic potential by inducing various anti-cancer effects in preclinical and clinical studies. wikipedia.orgmdpi.commdpi.comnih.govresearchgate.net These effects include inducing cell cycle arrest, promoting differentiation, and triggering apoptosis in cancer cells. wikipedia.orgmdpi.comnih.govnih.gov The clinical validation of some HDAC inhibitors has underscored their significance as an emerging class of therapeutic agents. mdpi.comnih.gov
Introduction to MRLB-223 within the Context of Novel HDACi Development
The development of novel HDAC inhibitors continues to be an active area of research, with efforts focused on identifying compounds with improved potency, selectivity for specific HDAC isoforms, and potentially reduced toxicity compared to broad-spectrum inhibitors. mdpi.comnih.gov this compound is a compound that has been developed and investigated within this context of novel HDACi discovery. nih.govaacrjournals.org It is characterized as an HDAC inhibitor that exhibits a preferential inhibitory profile towards specific Class I HDAC enzymes. nih.govnih.govaacrjournals.org
Rationale for Investigating this compound's Molecular and Cellular Dynamics
The rationale for investigating the molecular and cellular dynamics of this compound stems from the desire to understand the specific biological consequences of inhibiting particular HDAC isoforms. Given that different HDAC isoforms have distinct cellular roles and substrate specificities, developing and studying isoform-selective inhibitors like this compound can provide insights into the functions of individual HDACs and potentially lead to the development of more targeted therapies with improved efficacy and fewer off-target effects. mdpi.comnih.gov Comparing the effects of this compound, which selectively targets HDAC1 and HDAC2, with broader-spectrum inhibitors helps to elucidate the contributions of these specific isoforms to observed cellular and biological outcomes. aacrjournals.orgnih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H24N4O3 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
pyridin-3-ylmethyl N-[[4-[(2-amino-5-phenylphenyl)carbamoyl]phenyl]methyl]carbamate |
InChI |
InChI=1S/C27H24N4O3/c28-24-13-12-23(21-6-2-1-3-7-21)15-25(24)31-26(32)22-10-8-19(9-11-22)17-30-27(33)34-18-20-5-4-14-29-16-20/h1-16H,17-18,28H2,(H,30,33)(H,31,32) |
InChI Key |
AXVLWKBVIHOIQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)NC(=O)C3=CC=C(C=C3)CNC(=O)OCC4=CN=CC=C4 |
Origin of Product |
United States |
Molecular and Cellular Dynamics of Mrlb 223
Enzymatic Specificity and Inhibition Profile
This compound exhibits a defined profile of enzymatic inhibition among the various HDAC isoforms. This specificity distinguishes it from other HDAC inhibitors with broader activity.
Potent and Preferential Inhibition of Recombinant HDAC1 and HDAC2
Studies have demonstrated that this compound acts as a potent inhibitor, showing a preferential inhibitory effect on recombinant HDAC1 and HDAC2 at low nanomolar concentrations. aacrjournals.orgmedkoo.commybiosource.com This selective targeting of Class I HDACs 1 and 2 is a key characteristic of this compound. nih.govnih.gov
Comparative Analysis of Target Repertoire with Broad-Spectrum HDAC Inhibitors (e.g., Vorinostat, Romidepsin)
When compared to broad-spectrum HDAC inhibitors such as Vorinostat and Romidepsin, this compound displays a more restricted target profile. Vorinostat is known to inhibit a wider range of HDACs, including Class I (HDACs 1, 2, 3, and 8) and Class IIb (HDAC6) isoforms. aacrjournals.orgresearchgate.netnih.gov Romidepsin, another HDACi, potently inhibits Class I HDACs, specifically HDACs 1, 2, and 3. aacrjournals.orgnih.govhiv.gov In contrast, this compound's inhibitory activity is predominantly directed towards HDAC1 and HDAC2. aacrjournals.orgresearchgate.netnih.gov
Distinction in HDAC6 Inhibition Profile Compared to Other HDACi
A notable distinction in the enzymatic inhibition profile of this compound is its lack of significant activity against HDAC6. aacrjournals.orgresearchgate.netnih.govresearchgate.net Acetylation of α-tubulin is commonly used as a surrogate marker for HDAC6 activity in cellular systems. aacrjournals.orgresearchgate.net Unlike Vorinostat, which induces hyperacetylation of α-tubulin, this compound does not lead to increased α-tubulin acetylation, indicating minimal or no inhibition of HDAC6. aacrjournals.orgresearchgate.netnih.govresearchgate.net This contrasts with Vorinostat, which inhibits HDAC6, and Romidepsin, which also does not appear to significantly inhibit HDAC6. aacrjournals.orgresearchgate.netnih.govresearchgate.net
Epigenetic Consequences: Histone Acetylation Dynamics
The inhibition of HDACs by this compound results in changes to the acetylation status of histone proteins, impacting chromatin structure and gene expression.
Induction of Global Histone Hyperacetylation by this compound
This compound has been shown to induce hyperacetylation of histones, specifically histones H3 and H4. aacrjournals.orgresearchgate.netresearchgate.net This increase in histone acetylation is a direct consequence of the inhibition of HDACs responsible for removing acetyl groups from these proteins. researchgate.netnih.gov
Kinetics of Histone Hyperacetylation Mediated by this compound Versus Other HDACi
The kinetics of histone hyperacetylation induced by this compound differ from those observed with broad-spectrum inhibitors like Vorinostat. While both compounds lead to increased histone acetylation, the response mediated by this compound is typically delayed compared to the more rapid induction seen with Vorinostat. aacrjournals.orgresearchgate.netresearchgate.netresearchgate.netnih.gov This delayed kinetic profile of this compound in inducing histone hyperacetylation in cells and in vivo may be related to its slow binding kinetics to HDAC1 and HDAC2. nih.gov
| Compound | Primary HDAC Targets (Based on Potency) | Inhibits HDAC6? | Histone Hyperacetylation Kinetics vs. Vorinostat |
| This compound | HDAC1, HDAC2 | No | Delayed |
| Vorinostat | HDAC1, 2, 3, 8, 6 | Yes | Rapid |
| Romidepsin | HDAC1, 2, 3 | No significant | Not explicitly detailed as a direct comparison to this compound kinetics in sources, but generally considered potent Class I inhibitor. aacrjournals.orgnih.govhiv.gov |
Non-Histone Protein Deacetylation Regulation
Beyond their well-established roles in regulating histone acetylation and chromatin structure, HDACs also modify a diverse array of non-histone proteins. This regulation of non-histone protein acetylation is crucial for controlling various cellular processes, including protein stability, localization, and function. This compound, as an HDAC inhibitor, influences these non-histone protein acetylation dynamics.
Influence on Chaperone Protein Acetylation (e.g., Hsp90)
Chaperone proteins, particularly Heat Shock Protein 90 (Hsp90), are critical for the folding, stability, and function of numerous client proteins, many of which are involved in cell growth and survival pathways. The acetylation status of Hsp90 has been shown to regulate its chaperone activity. bmmj.org HDAC inhibitors, including this compound, have been observed to induce hyperacetylation of Hsp90. bmmj.orgaacrjournals.orgresearchgate.netnih.govresearchgate.net
Studies comparing this compound with broader-spectrum HDAC inhibitors like vorinostat have demonstrated that this compound is capable of inducing Hsp90 hyperacetylation. bmmj.orgaacrjournals.orgresearchgate.netnih.gov This hyperacetylation of Hsp90 has been associated with downstream effects, such as the degradation of Hsp90 client proteins like Bcr-Abl. bmmj.orgaacrjournals.orgresearchgate.netnih.gov For instance, in FDCP-1 mouse myeloid cells engineered to express the Hsp90 client protein Bcr-Abl, treatment with this compound led to both hyperacetylation of Hsp90 and degradation of Bcr-Abl. bmmj.orgaacrjournals.orgresearchgate.netnih.gov
Investigational Insights into HDAC6's Role in Hsp90 Hyperacetylation and Client Protein Regulation
Histone deacetylase 6 (HDAC6) has been proposed as a primary deacetylase responsible for regulating the acetylation of Hsp90. bmmj.orgaacrjournals.orgresearchgate.netnih.gov This suggests a direct link between HDAC6 activity and the acetylation state of Hsp90. Given this proposed role, it might be hypothesized that inhibiting HDAC6 would lead to Hsp90 hyperacetylation and subsequent effects on its client proteins.
However, investigations into the specific HDAC targets of this compound provide a more nuanced understanding of the relationship between HDAC inhibition, Hsp90 acetylation, and client protein regulation. This compound is characterized as a potent inhibitor primarily targeting Class I HDACs, specifically HDAC1 and HDAC2. aacrjournals.orgresearchgate.netnih.govoncotarget.comresearchgate.net In contrast to vorinostat, which inhibits a broader range of HDACs including HDAC6, this compound does not significantly inhibit HDAC6 activity, as evidenced by the lack of alpha-tubulin hyperacetylation, a commonly used marker for HDAC6 inhibition, upon this compound treatment. aacrjournals.orgoncotarget.com
Despite not inhibiting HDAC6, this compound still induced Hsp90 hyperacetylation and the degradation of the Hsp90 client protein Bcr-Abl in experimental settings. bmmj.orgaacrjournals.orgresearchgate.netnih.gov This observation suggests that while HDAC6 is a significant regulator of Hsp90 acetylation, it may not be the sole enzyme involved, or that the observed effects on Hsp90 and its client proteins following this compound treatment occur through mechanisms that are not exclusively dependent on direct HDAC6 inhibition. aacrjournals.orgresearchgate.netnih.gov These findings indicate a complex interplay between different HDAC isoforms in regulating the acetylation of non-histone proteins like Hsp90 and the downstream consequences for client protein stability.
Here is a summary of the HDAC inhibition profiles of this compound and vorinostat based on research findings:
| Compound | Primary HDAC Targets | Inhibits HDAC6 | Induces Hsp90 Hyperacetylation | Induces Bcr-Abl Degradation |
| This compound | HDAC1, HDAC2 | No | Yes | Yes |
| Vorinostat | HDAC1, 2, 3, 6, 8 | Yes | Yes | Yes |
Cellular and Biological Effects Induced by Mrlb 223
Programmed Cell Death Pathways
MRLB-223 has been shown to induce programmed cell death, specifically apoptosis, in various tumor cell lines. aacrjournals.orgnih.govresearchgate.net This process involves a series of molecular events that lead to the controlled dismantling of the cell.
This compound induces apoptosis in tumor cells via the intrinsic apoptotic pathway. aacrjournals.orgresearchgate.net This pathway, also known as the mitochondrial pathway, is initiated by intracellular signals of stress or damage and is characterized by the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors. nih.gov this compound has been shown to induce apoptosis in B-cell lymphomas derived from Eμ-myc transgenic mice through this mechanism. aacrjournals.org
A notable characteristic of this compound-induced apoptosis is its independence from the p53 pathway. aacrjournals.orgresearchgate.netresearchgate.netnih.gov The p53 protein is a well-known tumor suppressor that can trigger apoptosis in response to DNA damage and other cellular stresses. mdpi.com However, this compound is capable of inducing cell death even in tumor cells lacking functional p53, such as Eμ-myc/p53−/− tumor cells. aacrjournals.orgresearchgate.netresearchgate.net This suggests that this compound utilizes alternative molecular mechanisms to initiate the apoptotic cascade, bypassing the requirement for p53 activity.
The apoptotic response induced by this compound can be modulated by the expression levels of anti-apoptotic proteins, such as Bcl-2. aacrjournals.orgresearchgate.netresearchgate.net Overexpression of Bcl-2, a protein known to inhibit apoptosis by preventing mitochondrial outer membrane permeabilization, has been shown to suppress tumor cell death mediated by this compound. aacrjournals.orgresearchgate.netresearchgate.netnih.govtargetedonc.compnas.org This observation further supports the involvement of the intrinsic apoptotic pathway, which is regulated by the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.govtargetedonc.com
The induction of cell death by this compound involves caspase-dependent mechanisms. aacrjournals.orgnih.gov Caspases are a family of proteases that play a central role in the execution phase of apoptosis, leading to the cleavage of various cellular substrates and the eventual demise of the cell. unicatt.itnih.gov While the specific caspases activated by this compound are not explicitly detailed in all available information, the dependence on caspase activity indicates that the cell death process follows the characteristic steps of apoptosis.
Modulation of Apoptotic Response by Anti-Apoptotic Proteins (e.g., Bcl-2 Overexpression)
Regulation of Oncogenic Protein Stability
In addition to inducing apoptosis, this compound has been observed to influence the stability of certain oncogenic proteins, contributing to its anti-tumor effects. aacrjournals.orgnih.govnih.govsci-hub.se
This compound has been shown to induce the degradation of oncogenic fusion proteins, such as Bcr-Abl, in cell lines dependent on these proteins for survival. aacrjournals.orgnih.govnih.govsci-hub.senih.gov The Bcr-Abl fusion protein is a constitutively active tyrosine kinase found in chronic myeloid leukemia (CML) and some cases of acute lymphoblastic leukemia, driving cell proliferation and survival. nih.gov Studies using FDCP-1 mouse myeloid cell lines engineered to express Bcr-Abl have demonstrated that this compound treatment leads to the loss of Bcr-Abl expression concomitant with the induction of apoptosis. aacrjournals.org This degradation is reported to be caspase-dependent and appears to occur as a downstream consequence of tumor cell apoptosis. aacrjournals.orgnih.gov This suggests a link between the apoptotic pathway activation and the destabilization of the oncogenic fusion protein.
Here is a summary of the effects of this compound on Bcr-Abl in FDCP-1 cells:
| Cell Line | Oncogenic Protein | This compound Treatment | Effect on Oncogenic Protein | Concomitant Effect |
| FDCP-1/Bcr-Abl | Bcr-Abl | Yes | Degradation | Apoptosis Induction aacrjournals.orgnih.gov |
| FDCP-1/Bcr-Abl(T315I) | Bcr-Abl (mutant) | Yes | Degradation | Apoptosis Induction aacrjournals.org |
This degradation mechanism is distinct from the previously hypothesized mechanism involving HDAC6 inhibition and Hsp90 hyperacetylation, suggesting alternative pathways are involved in this compound's effect on Bcr-Abl stability. aacrjournals.orgnih.govnih.gov
Mechanistic Dissection of Bcr-Abl Degradation in the Context of Hsp90 Modulation
Studies have explored the mechanism by which this compound influences the degradation of the oncogenic protein Bcr-Abl, a key driver in certain leukemias. This compound is characterized as a potent inhibitor of histone deacetylases (HDACs), specifically targeting class I HDACs, including HDAC1 and HDAC2. wikipedia.org
Initial hypotheses suggested that the degradation of client oncoproteins like Bcr-Abl mediated by HDAC inhibitors occurred through the hyperacetylation of Hsp90, a chaperone protein crucial for the stability and function of many signaling proteins, including Bcr-Abl. This hyperacetylation was thought to be specifically regulated through HDAC6. wikipedia.orgwikipedia.org However, research involving this compound has provided evidence that challenges this notion.
Despite primarily inhibiting HDAC1 and HDAC2 and not HDAC6, this compound has been shown to induce the degradation of Bcr-Abl. wikipedia.orgwikipedia.orgrcsb.orgasm.org This degradation is concomitant with the induction of apoptosis in tumor cells. wikipedia.orgrcsb.org Furthermore, this compound treatment also led to the hyperacetylation of Hsp90. wikipedia.org These findings suggest that the inhibition of HDAC6 and the subsequent hyperacetylation of Hsp90 may not be strictly necessary for HDAC inhibitors like this compound to induce the degradation of Hsp90 client oncoproteins such as Bcr-Abl in cells dependent on these proteins for survival. wikipedia.orgwikipedia.org
The degradation of Bcr-Abl induced by this compound appears to be a caspase-dependent process, largely occurring as a downstream consequence of tumor cell apoptosis. wikipedia.orgrcsb.org This indicates a link between the apoptotic pathway activation and the observed reduction in Bcr-Abl protein levels following this compound treatment.
Differential Cellular Sensitivities and Responses
The cellular response to this compound can vary depending on the cell type and its specific molecular characteristics.
Variations in Sensitivity Across Diverse Tumor Cell Panels
When evaluated across diverse panels of tumor cells, the sensitivity to this compound can differ. For instance, in a panel of primary breast cancer cells, there was an incomplete overlap in sensitivity between this compound and vorinostat (B1683920), another HDAC inhibitor with broader specificity. wikipedia.org This suggests that distinct molecular determinants may influence the sensitivity of different tumor samples to HDAC inhibitors with varying isoform specificities. wikipedia.org
Responses in Specific Preclinical Cell Models (e.g., Eμ-myc lymphomas, FDCP-1 myeloid cell lines)
This compound has been tested in specific preclinical cell models to understand its effects in more defined genetic contexts. In Eμ-myc lymphomas, this compound induced cell death. wikipedia.orgebi.ac.ukhiv.gov Similarly, FDCP-1 mouse myeloid cell lines, including those engineered to express wild-type Bcr-Abl or the imatinib-resistant Bcr-Abl(T315I) mutant, were also sensitive to this compound. wikipedia.orgrcsb.orgebi.ac.uk Notably, FDCP-1 cells expressing either wild-type or mutant Bcr-Abl showed equivalent sensitivity to this compound. wikipedia.orgrcsb.org
However, the kinetics of cell death induced by this compound in both Eμ-myc lymphomas and FDCP-1 cells were observed to be slower compared to the effects of vorinostat. wikipedia.orgebi.ac.uk
Impact on Cell Viability and Proliferation in Various In Vitro Systems
Across various in vitro systems, this compound has demonstrated an impact on cell viability and proliferation, primarily leading to a reduction in viability and the induction of cell death. Studies using Eμ-myc lymphomas and FDCP-1 cell lines have shown that this compound treatment results in decreased cell viability, assessed through methods such as PI staining. wikipedia.orgrcsb.orgebi.ac.ukhiv.gov The observed degradation of Bcr-Abl in sensitive cell lines is concomitant with the induction of apoptosis, indicating that the impact on viability is linked to programmed cell death. wikipedia.orgrcsb.org
The dose- and time-dependent effects of this compound on cell viability have been documented in these preclinical models. For example, in FDCP-1 cells, cell viability decreased with increasing concentrations of this compound and longer exposure times. wikipedia.org
Preclinical Research Paradigms of Mrlb 223
In Vitro Experimental Methodologies
In vitro studies have been instrumental in elucidating the cellular and molecular effects of MRLB-223. These experiments have utilized various cell culture models and biochemical techniques to assess its impact on cell viability, enzyme activity, gene expression, protein modification, and apoptosis.
Cell Culture Models for Studying Biological Activity
Diverse cell culture models have been employed to investigate the biological activity of this compound. Studies have utilized FDCP-1 cells, which are dependent on the Hsp90 client protein Bcr-Abl for survival. aacrjournals.orgresearchgate.netnih.gov Additionally, Eμ-myc lymphomas, including genetically modified lines such as Eμ-myc/p53−/− and Eμ-myc/Bcl-2, have been used to assess the compound's effects on different genetic backgrounds relevant to lymphoma development. aacrjournals.orgresearchgate.netresearchgate.netresearchgate.net These models allow for the controlled study of this compound's impact on cancer cell lines with specific molecular characteristics.
Biochemical Assays for Enzyme Inhibition Characterization
Biochemical characterization has identified this compound as a potent inhibitor of Histone Deacetylases (HDACs) 1 and 2. researchgate.netnih.gov This inhibition profile distinguishes it from broader HDAC inhibitors like vorinostat (B1683920), which inhibits HDACs 1, 2, 3, 6, and 8, and other selective inhibitors. researchgate.netnih.gov Enzyme inhibition assays are standard laboratory methods used to measure enzymatic activity and are vital for studying enzyme kinetics and inhibition labcorp.comthermofisher.com. While the specific methodologies used to determine this compound's inhibition of HDAC1 and 2 were not detailed in the provided information, the characterization of its inhibitory profile is a key finding from biochemical studies.
Molecular Biology Techniques for Gene Expression and Protein Modification Analysis
Molecular biology techniques, particularly Western blotting, have been extensively used to analyze the effects of this compound on gene expression and protein modification. Western blotting has been employed to assess the acetylation status of histones H3 and H4 following treatment with this compound. aacrjournals.orgresearchgate.netresearchgate.net Changes in histone acetylation are significant as they can indicate alterations in chromatin structure and gene transcription activemotif.com. Furthermore, Western blotting has been used to examine the expression and degradation of the Bcr-Abl protein in FDCP-1 cells treated with this compound. aacrjournals.orgresearchgate.netnih.govresearchgate.netnih.gov Studies have shown that treatment with this compound can lead to the loss of Bcr-Abl expression concomitant with the induction of apoptosis. aacrjournals.org Western blotting has also been used to assess acetylated tubulin, which serves as a surrogate marker for HDAC6 activity. researchgate.netoncotarget.com Both vorinostat and this compound were shown to induce hyperacetylation of histones H3 and H4, although with different kinetics. researchgate.net
Flow Cytometry for Apoptosis Assessment
Flow cytometry has been a crucial technique for assessing apoptosis induced by this compound. Propidium Iodide (PI) staining, in conjunction with flow cytometry, has been widely used to evaluate cell viability and quantify apoptotic cell populations. aacrjournals.orgresearchgate.netresearchgate.netresearchgate.net PI is a fluorescent DNA-binding dye that is generally excluded from viable cells but can penetrate the membranes of dead or dying cells, allowing for the differentiation of cell populations based on DNA content and membrane integrity. nih.goviqproducts.nlbdbiosciences.comspringernature.comresearchgate.net Studies using PI staining and flow cytometry have demonstrated that this compound induces cell death in Eμ-myc lymphomas and FDCP-1 cells. aacrjournals.orgresearchgate.netresearchgate.netresearchgate.net The kinetics of this compound-induced cell death were observed to be slower compared to vorinostat in FDCP-1 cells. aacrjournals.org Apoptosis induced by this compound in Eμ-myc lymphomas was found to be blocked by the overexpression of Bcl-2, indicating involvement of the intrinsic apoptotic pathway, and was independent of p53 status. researchgate.netresearchgate.net
In Vivo Preclinical Evaluation
In vivo studies are essential for evaluating the therapeutic potential of compounds in a living system. Preclinical evaluation of this compound has included assessment in murine models.
Comparative Studies on Therapeutic Efficacy and Response Kinetics in Animal Models
Preclinical studies have included comparative assessments of the therapeutic efficacy of this compound against other compounds, such as vorinostat, in animal models. Vorinostat is a broad HDAC inhibitor targeting HDACs 1, 2, 3, 6, and 8. aacrjournals.org Research indicates that vorinostat demonstrated greater therapeutic efficacy in in vivo models compared to this compound. aacrjournals.org this compound was found to be less effective in promoting therapeutic efficacy when compared to vorinostat. researchgate.net
While in vivo response kinetics were not extensively detailed in the provided information, in vitro studies comparing this compound and vorinostat in Eμ-myc lymphomas showed differences in the kinetics of histone hyperacetylation. Hyperacetylation of histones H3 and H4 occurred more rapidly after exposure to vorinostat compared to this compound, reaching maximum levels at earlier time points depending on the lymphoma type. aacrjournals.org
A summary of the comparative in vivo efficacy finding:
| Compound | HDAC Targets | Comparative In Vivo Efficacy (vs. Vorinostat) |
| This compound | HDACs 1 and 2 | Less effective aacrjournals.orgresearchgate.net |
| Vorinostat | HDACs 1, 2, 3, 6, 8 | Greater efficacy aacrjournals.org |
Integration of In Vitro and In Vivo Findings in Preclinical Development
The integration of in vitro and in vivo findings is essential for advancing preclinical development and translating research towards potential clinical applications. In the case of this compound, preclinical development involved correlating observations from in vitro studies with results obtained from in vivo models.
This compound is a chemical compound that has garnered attention in the context of drug discovery, particularly within the landscape of histone deacetylase (HDAC) inhibitors. This article focuses exclusively on the structure-activity relationship (SAR) and the drug discovery context of this compound, adhering strictly to the provided outline.
Structure Activity Relationship Sar and Drug Discovery Context of Mrlb 223
MRLB-223 within the Landscape of HDAC Inhibitor Discovery and Development
Histone deacetylases (HDACs) are enzymes that play critical roles in epigenetic gene expression by removing acetyl groups from histone and non-histone proteins. nih.govrootsanalysis.com Dysregulated HDAC activity is implicated in various diseases, including cancer, making HDACs attractive therapeutic targets. nih.govrootsanalysis.com The development of HDAC inhibitors (HDACis) has become a significant area in drug discovery. globenewswire.com
This compound is recognized as a novel HDAC1 and HDAC2 inhibitor currently undergoing preclinical studies. nih.gov It is a benzamide-based HDAC inhibitor that selectively inhibits HDAC1 and HDAC2. researchgate.netmybiosource.com While broad-spectrum HDAC inhibitors like vorinostat (B1683920) have demonstrated therapeutic significance, particularly in hematological malignancies, they often suffer from poor isoform selectivity, leading to toxicity and side effects. globenewswire.commdpi.com This has driven the quest for more selective HDAC inhibitors. globenewswire.commdpi.com
This compound has shown inhibitory effects on BCR-ABL-dependent cells and can induce the degradation of the BCR-ABL protein. researchgate.net Studies have indicated that this compound induces apoptosis in tumor cells via the intrinsic apoptotic pathway in a p53-independent manner. nih.govresearchgate.net Although this compound inhibits HDACs that deacetylate histones, similar to vorinostat, the kinetics of the this compound response in inducing histone hyperacetylation have been observed to be slower than that of vorinostat. aacrjournals.org Despite this, both agents appear to mediate their biological effects through the same molecular pathway, the intrinsic apoptotic pathway. aacrjournals.org The delayed kinetics of this compound compared to vorinostat might be attributed to its unique HDAC inhibitor specificity or characteristics like slower cell penetration. aacrjournals.org
In the broader context of HDAC inhibitor development, the focus has been shifting from pan-HDAC inhibitors to class-specific or isoform-specific inhibitors to improve efficacy and reduce side effects. rootsanalysis.comglobenewswire.com this compound, with its preferential inhibition of HDAC1 and HDAC2, fits within this evolving landscape. nih.govaacrjournals.org
Chemical Structural Determinants Contributing to HDAC1/2 Selectivity of this compound
This compound is described as an N-(2-amino-5-(thiophen-2-yl)phenyl)-6-(2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-8-yl)nicotinamide. medkoo.com It belongs to the class of o-aminoanilides, also known as benzamides, which typically exhibit high class-I selectivity. mdpi.com
The selectivity of benzamide-based HDAC inhibitors, including this compound, towards HDAC1 and HDAC2 is linked to their ability to access an internal cavity within the HDAC enzyme structure. researchgate.net This internal cavity is hypothesized to accommodate the acetate (B1210297) by-product of deacetylation and provide an exit pathway. researchgate.net Researchers have found that substituents attached to the o-aminoanilide can access this internal cavity. researchgate.net The development of biaryl type benzamides, including this compound, was influenced by this understanding. researchgate.net Specifically, adding a small hydrophobic aromatic unit, such as a phenyl or thienyl group, to the para position of the aniline (B41778) moiety in these molecules has been shown to contribute to their selectivity towards HDAC1 and HDAC2. researchgate.net The chemical structure of this compound includes a thiophen-2-yl group, which is a hydrophobic aromatic unit attached to the phenyl ring, consistent with this structural determinant for HDAC1/2 selectivity. medkoo.com
Structural studies, although fewer for HDAC1/2 selective inhibitors, suggest that the HDAC2 foot pocket, composed of specific amino acid residues (Tyr29, Met35, Phe114, and Leu144), can accommodate the phenyl groups of inhibitors. researchgate.net While specific detailed research findings on the precise binding mode of this compound were not extensively available in the search results, the general principles for this class of inhibitors suggest that the interaction of the aromatic moiety with the HDAC foot pocket is a key determinant of selectivity. researchgate.net
Computational Approaches in Understanding Structure-Activity Relationships (General Principles)
Computational approaches play a significant role in drug discovery and in understanding structure-activity relationships by providing tools to model molecular interactions and predict biological activity. nih.govresearchgate.nethep.com.cn These methods can help reduce the time and cost associated with drug development. hep.com.cn
Molecular Modeling and Docking Studies for Target Binding
Molecular modeling techniques are used to build and simulate three-dimensional models of molecules, providing insights into how molecules interact with their biological targets. oncodesign-services.com Molecular docking is a computational method that predicts the preferred binding orientation of one molecule (ligand) to another (receptor) to form a stable complex. nih.govjscimedcentral.comsci-hub.se It aims to model the interaction between a small molecule, like a drug candidate, and a protein target at the atomic level. nih.gov
The docking process typically involves predicting the ligand's conformation and its position and orientation within the target's binding site (pose) and then assessing the binding affinity using scoring functions. nih.govjscimedcentral.com Molecular docking can predict different binding modes of a ligand in the target molecule's groove or pocket, and the information gained can be used to develop more potent and selective analogs. jscimedcentral.com While docking can provide satisfactory results for pose prediction, affinity prediction remains a challenge, partly because many docking algorithms treat the protein as a rigid body. sci-hub.se
Molecular docking is widely used in structure-based drug design and virtual screening to identify potential drug candidates from large databases by predicting their binding to a target molecule. nih.govjscimedcentral.comiaanalysis.com
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predicting Biological Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational method that establishes mathematical relationships between the chemical structures or properties of compounds and their biological activity. hep.com.cnslideshare.netnih.govwikipedia.org QSAR models use numerical descriptors representing structural or physicochemical properties (e.g., lipophilicity, electronic effects, steric effects) to predict biological activity. slideshare.netnih.govacs.org
The goal of QSAR is to develop mathematical models that can quantitatively predict the biological activity of new compounds based on their structural or physicochemical properties, thereby guiding drug design and lead optimization. oncodesign-services.comslideshare.netnih.govwikipedia.org QSAR models can be used for predicting biological activity, screening and enriching for compounds with desired properties, and predicting toxicity. nih.govwikipedia.org
Various QSAR methodologies exist, including linear models like Multiple Linear Regression, which predict activity as a linear function of molecular descriptors. ijsdr.org QSAR has evolved to incorporate machine learning techniques to handle large datasets and complex structure-function relationships. acs.org The reliability of QSAR models depends on the similarity between the training set and the test set, requiring the training set to cover a sufficiently large chemical space. acs.org
Synthetic Strategies in the Discovery and Optimization of this compound (General Concepts in Pharmaceutical Synthesis)
The discovery and optimization of pharmaceutical compounds like this compound involve sophisticated synthetic strategies aimed at producing active pharmaceutical ingredients (APIs) that are stable, pure, and effective. solubilityofthings.com Chemical synthesis is a crucial step in the drug development pipeline, following lead optimization. solubilityofthings.com
General concepts in pharmaceutical synthesis include developing efficient and scalable synthetic routes that maximize yields while minimizing costs and waste. solubilityofthings.com Understanding reaction mechanisms is essential for optimizing reaction conditions such as temperature, pressure, and solvents. solubilityofthings.com The complexity of synthesizing pharmaceuticals often requires mastering various techniques, including asymmetric synthesis, catalysis, and the use of innovative reagents to construct complex organic molecules. solubilityofthings.com
The success of synthesized compounds is intrinsically linked to their chemical structure and how it interacts with biological systems. solubilityofthings.com Synthetic strategies must ensure that the API possesses the correct physicochemical properties for optimal absorption and bioavailability. solubilityofthings.com Optimization strategies in pharmaceutical synthesis and formulation development are critical for accelerating products to market. pharmtech.comslideshare.net These strategies can involve improving reaction conditions, increasing product yields, and reducing waste. pharmtech.com Advances in catalysis, such as olefin metathesis, have played a significant role in optimizing the synthesis of APIs and pharmaceutical intermediates. pharmtech.com
While specific details on the synthesis of this compound were not found in the search results, the general principles of pharmaceutical synthesis described above are applicable to the process by which such a molecule would be created and optimized during drug discovery.
Future Research Directions and Unanswered Questions for Mrlb 223
Detailed Elucidation of Downstream Molecular Pathways and Interactomes
Understanding the precise molecular mechanisms downstream of HDAC1/HDAC2 inhibition by MRLB-223 is a critical area for future research. While it is known that HDACs regulate gene expression through histone deacetylation and also deacetylate numerous nonhistone proteins, the specific pathways and protein interactions modulated by this compound need detailed investigation nih.gov. Research into the interactome of related proteins, such as PEAK pseudokinases, has revealed complex signaling networks involving adapter proteins like CrkII/CrkL and Grb2, and scaffold proteins like 14-3-3, which act as molecular switches in signaling pathways biorxiv.orgresearchgate.net. Similarly, studies on other proteins like NEK5 have utilized proteomic approaches to identify interacting proteins and regulated pathways, providing insights into oncogenic signaling roles nih.gov. Further studies are needed to map the complete interactome affected by this compound and to understand how these interactions influence cellular processes like apoptosis, differentiation, and cell cycle regulation. Investigating the interconnectivity of signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are known to cooperate in cancer progression, could reveal how this compound's activity integrates into these complex networks nih.gov. Elucidating how this compound influences the acetylation status of specific histone and nonhistone substrates and the subsequent impact on downstream signaling cascades is essential for defining its precise mechanism of action nih.gov.
Investigation of this compound's Potential in Other Biological Contexts or Disease Models
Current research on this compound has primarily focused on neuroblastoma nih.gov. Exploring its potential therapeutic utility in other biological contexts and disease models is a significant future direction. Given that HDACs are involved in a wide array of biological processes and their dysregulation is common in various cancers, this compound may hold promise in other cancer types or even non-oncological conditions where HDAC1/HDAC2 play a crucial role nih.gov. Research in diverse disease models, including those for neurodegenerative and neurodevelopmental conditions, or even infectious diseases, could reveal novel applications for this compound unimelb.edu.aunih.govresearchgate.net. Utilizing advanced disease models, such as human induced pluripotent stem cell (iPSC)-derived models or bioengineered tissue models, could provide more physiologically relevant systems for evaluating this compound's efficacy and specificity in different disease settings unimelb.edu.aunih.goveditco.bio.
Development of Advanced Preclinical Models to Refine Efficacy and Selectivity Profiling
The development and utilization of more advanced preclinical models are crucial for a refined assessment of this compound's efficacy and selectivity. While traditional 2D cell cultures are useful for initial studies, they often lack the complexity of the in vivo environment nih.gov. Advanced models, including 3D cell cultures, organoids, and patient-derived xenografts (PDXs), can better recapitulate the tumor microenvironment and heterogeneity, providing more predictive data on drug response nih.gov. Furthermore, genetically engineered animal models that mimic specific human diseases or carry relevant genetic mutations can offer valuable insights into this compound's in vivo activity, pharmacokinetics, and potential off-target effects editco.bionih.gov. Predictive models leveraging machine learning and large-scale perturbation screens in preclinical models can also help infer drug responses and prioritize experimental testing in diverse biological contexts owkin.com. Refining preclinical models will be essential for accurately profiling this compound's therapeutic index and identifying patient populations most likely to benefit from treatment.
Exploration of Synergistic Therapeutic Combinations with this compound in Preclinical Settings
Investigating the potential for synergistic therapeutic combinations involving this compound is a key area for future research to enhance its efficacy and overcome potential resistance mechanisms. Combining this compound with other targeted therapies, chemotherapy agents, or immunotherapies could lead to improved anti-tumor responses vu.edu.autargetedonc.comnih.gov. Preclinical studies are needed to systematically evaluate various combination strategies, assess their synergistic effects, and understand the underlying mechanisms of interaction. This could involve combining this compound with agents that target parallel signaling pathways, modulate the tumor microenvironment, or enhance immune responses drugtargetreview.com. Studies exploring the optimal dosing and scheduling in combination regimens in preclinical models are also necessary before moving to clinical investigation frontiersin.org.
Mechanisms of Cellular Adaptation or Resistance to this compound Treatment
Understanding the mechanisms by which cancer cells may adapt or develop resistance to this compound treatment is crucial for developing strategies to overcome or prevent resistance. Cancer cells can employ complex mechanisms involving genetic and epigenetic alterations, as well as phenotypic plasticity, to evade the effects of therapy mdpi.comnih.gov. Future research should focus on identifying the specific molecular alterations or adaptive pathways that emerge in response to this compound exposure. This could involve longitudinal studies using preclinical models or patient samples to track changes in gene expression, protein profiles, or epigenetic landscapes during the development of resistance mdpi.comnih.gov. Investigating the role of cancer stem cells (CSCs) and the tumor microenvironment in mediating resistance to this compound is also important plos.org. Elucidating these resistance mechanisms will inform the rational design of combination therapies or the development of new strategies to circumvent resistance and improve treatment outcomes.
Q & A
How should researchers formulate a focused research question for studying MRLB-223’s biochemical mechanisms?
- Methodological Answer : Begin by identifying gaps in existing literature, such as unresolved mechanisms of action or understudied pathways. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question. For example: "How does this compound modulate [specific pathway/enzyme] in [cell type/model], and what are the downstream effects on [biological process]?" Ensure alignment with project goals and test feasibility through preliminary data or computational modeling .
Q. What are best practices for designing a reproducible experimental protocol for this compound synthesis and characterization?
- Methodological Answer : Follow guidelines from authoritative journals (e.g., Medicinal Chemistry Research):
- Document reaction conditions (solvents, catalysts, temperatures) and purification methods.
- Include spectroscopic validation (NMR, HPLC-MS) for purity and structural confirmation.
- Provide raw data and detailed procedural steps in supplementary materials to enable replication .
Q. How can researchers conduct a comprehensive literature review to contextualize this compound within existing studies?
- Methodological Answer :
- Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND (mechanism OR pharmacokinetics)").
- Prioritize primary sources and peer-reviewed articles.
- Cross-reference citations in identified papers to uncover foundational studies and avoid selection bias .
Advanced Research Questions
Q. How should contradictory data on this compound’s efficacy across different biological models be analyzed?
- Methodological Answer :
- Perform meta-analysis to identify variables (e.g., dosage, cell lines, assay conditions) contributing to discrepancies.
- Use statistical tools (ANOVA, regression models) to quantify variability.
- Replicate experiments under standardized conditions and validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .
Q. What strategies optimize the pharmacokinetic profiling of this compound in preclinical studies?
- Methodological Answer :
- Employ LC-MS/MS for quantification in plasma/tissue samples.
- Assess ADMET properties using in silico tools (e.g., SwissADME) paired with in vivo validation.
- Control for metabolic differences by using isogenic animal models and standardized dosing regimens .
Q. How can researchers resolve inconsistencies in this compound’s selectivity profiles across kinase inhibition assays?
- Methodological Answer :
- Compare assay formats (e.g., radiometric vs. fluorescence-based) and ATP concentrations.
- Validate off-target effects using CRISPR-edited cell lines or isoform-specific inhibitors.
- Apply machine learning models to predict binding modes and prioritize follow-up experiments .
Methodological Frameworks
Q. What frameworks are recommended for integrating multi-omics data to elucidate this compound’s mode of action?
- Methodological Answer :
- Combine transcriptomics, proteomics, and metabolomics datasets using pathway enrichment tools (e.g., GSEA, MetaboAnalyst).
- Use network pharmacology to map target interactions and identify hub proteins.
- Validate hypotheses with gene knockout/knockdown models and functional rescue experiments .
Q. How should researchers address ethical considerations in animal studies involving this compound?
- Methodological Answer :
- Adhere to ARRIVE guidelines for experimental design and reporting.
- Minimize animal numbers via power analysis and use humane endpoints.
- Include negative controls and blinded assessments to reduce bias .
Data Management and Reproducibility
Q. What steps ensure transparency in reporting this compound’s structural and bioactivity data?
- Methodological Answer :
- Deposit crystallographic data (e.g., CCDC entries) and bioactivity datasets in public repositories (ChEMBL, PubChem).
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation.
- Disclose all experimental parameters, including instrument calibration and software versions .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Implement quality control checkpoints (e.g., intermediate purity checks via TLC/HPLC).
- Use standardized reagents from certified suppliers.
- Document environmental factors (humidity, temperature) during synthesis and storage .
Interdisciplinary Approaches
Q. What computational tools are effective for predicting this compound’s off-target interactions?
- Methodological Answer :
- Apply molecular docking (AutoDock Vina, Glide) to screen against structural databases (PDB, ChEMBL).
- Use pharmacophore modeling to identify shared motifs with known off-target binders.
- Validate predictions with thermal shift assays or cellular thermal proteome profiling (CPP) .
Q. How can cheminformatics enhance structure-activity relationship (SAR) studies of this compound analogs?
- Methodological Answer :
- Generate QSAR models using descriptors like logP, polar surface area, and H-bond donors.
- Cluster analogs by scaffold and bioactivity using tools like RDKit or KNIME.
- Prioritize synthetic targets based on predicted ADMET properties and synthetic accessibility .
Tables: Key Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
